molecular formula C19H17ClN2O6 B5167341 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B5167341
M. Wt: 404.8 g/mol
InChI Key: JMKGWFJNNWPBLS-UHFFFAOYSA-N
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Description

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitrophenyl group, a chlorophenyl group, and a carbamoyl propanoate moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. The process begins with the nitration of 4-methylphenyl to introduce the nitro group. This is followed by the formation of the oxoethyl group through a Friedel-Crafts acylation reaction. The final step involves the coupling of the chlorophenyl carbamoyl propanoate with the intermediate product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The oxoethyl group can be reduced to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE
  • 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-FLUOROPHENYL)CARBAMOYL]PROPANOATE

Uniqueness

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-(2-chloroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O6/c1-12-6-7-13(10-16(12)22(26)27)17(23)11-28-19(25)9-8-18(24)21-15-5-3-2-4-14(15)20/h2-7,10H,8-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKGWFJNNWPBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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